2-(5-Chlorothien-2-yl)ethanesulfonyl chloride
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Overview
Description
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride is an organosulfur compound that features a thienyl group substituted with a chlorine atom at the 5-position and an ethanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride typically involves the chlorination of 2-(5-thienyl)ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position of the thienyl ring. Common reagents used in this synthesis include thionyl chloride and sulfuryl chloride, which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thienyl ring can undergo oxidation reactions, resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding ethanesulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thienyl ring.
Scientific Research Applications
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of sulfonamide, sulfonate, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
- Ethanesulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- 4-Chlorobenzylsulfonyl chloride
Uniqueness
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex molecules
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2S2/c7-6-2-1-5(11-6)3-4-12(8,9)10/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJORQTXBLZMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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